molecular formula C21H19IN2O B2870363 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 314052-87-4

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol

Cat. No.: B2870363
CAS No.: 314052-87-4
M. Wt: 442.3
InChI Key: VNRRYUACNGNFLS-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety and an iodophenyl group

Preparation Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives.

    Introduction of the Iodophenyl Group: The iodophenyl group is often introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the carbazole and iodophenyl intermediates through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of kinases or other signaling molecules.

Comparison with Similar Compounds

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-(9H-carbazol-9-yl)ethanol: Lacks the iodophenyl group, resulting in different chemical reactivity and applications.

    1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Similar structure but without the iodophenyl group, leading to different biological activities.

    4-(9H-carbazol-9-yl)aniline: Contains a carbazole moiety and aniline group, used in different applications such as dye synthesis and organic electronics.

The uniqueness of this compound lies in its combination of the carbazole and iodophenyl groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-iodoanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRRYUACNGNFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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